molecular formula C17H17N3 B2939840 N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N-methylamine CAS No. 926258-13-1

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N-methylamine

Cat. No.: B2939840
CAS No.: 926258-13-1
M. Wt: 263.344
InChI Key: BSUZFJZIHMPIFE-UHFFFAOYSA-N
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Description

Introduction to Pyrazole-Based Pharmacophores

Historical Evolution of 1,3-Diphenyl-1H-Pyrazole Derivatives in Medicinal Chemistry

The 1,3-diphenyl-1H-pyrazole core has been a cornerstone of heterocyclic drug design since the early 20th century. Initial work by Knorr et al. in 1883 established the cyclocondensation of β-diketones with hydrazines as a foundational synthetic route, enabling access to polysubstituted pyrazoles. By the 1960s, structural modifications at the N-1 and C-3 positions revealed enhanced anti-inflammatory properties, exemplified by celecoxib’s FDA approval in 1998.

The introduction of 1,3-diphenyl substitutions marked a turning point in optimizing steric and electronic properties. For instance, 1,3-diphenyl-5-(pyren-1-yl)-1H-pyrazole demonstrated IC~50~ values of 0.5–5.0 μM against breast and skin cancer cells, underscoring the scaffold’s versatility. Subsequent efforts focused on C-4 functionalization, where alkylamine groups like the methylamine moiety in N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N-methylamine improved solubility and target affinity.

Table 1: Key Milestones in 1,3-Diphenyl-1H-Pyrazole Derivative Development
Year Advancement Biological Activity Reference
1883 Knorr synthesis of pyrazoles N/A
1998 Celecoxib (1,5-diphenyl-pyrazole) approval COX-2 inhibition
2015 1,3-Diphenyl-pyrazole-benzimidazole hybrids Anticancer (IC~50~ = 0.83 μM)
2018 Pyrene-pyrazole microtubule inhibitors Tubulin polymerization inhibition

Academic Significance of N-Substituted Pyrazole Methylamine Scaffolds

The This compound scaffold exemplifies strategic bioisosteric design. The methylamine group at C-4 enhances hydrogen-bonding capacity while mitigating metabolic instability associated with unsubstituted pyrazoles. Computational studies reveal that the methylamine side chain forms critical interactions with residues in carbonic anhydrase IX (CA-IX), a target overexpressed in hypoxic tumors.

Academic investigations have prioritized structure-activity relationship (SAR) studies to refine substituent effects. For example:

  • N-Methylation : Reduces renal clearance by decreasing polarity, as shown in pharmacokinetic models.
  • Phenyl at N-1/C-3 : Stabilizes aromatic stacking with tyrosine residues in enzyme active sites.
  • C-4 Flexibility : The methylene linker in the methylamine group allows conformational adaptation to diverse binding pockets.

Recent molecular docking analyses of analogous compounds, such as 1,3-diphenyl-1H-pyrazole-4-carboxamide , demonstrated binding energies of −9.2 kcal/mol with CA-IX, validating the scaffold’s utility in enzyme inhibition.

Properties

IUPAC Name

1-(1,3-diphenylpyrazol-4-yl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3/c1-18-12-15-13-20(16-10-6-3-7-11-16)19-17(15)14-8-4-2-5-9-14/h2-11,13,18H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUZFJZIHMPIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N-methylamine typically involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with N-methylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methylamine group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the pyrazole ring or phenyl groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the methylamine group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for treating various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N-methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Structural Comparison of Pyrazole Derivatives
Compound Name Substituents on Pyrazole Core Amine Group Key Biological Activity
Target Compound 1,3-Diphenyl N-Methylamine Anticancer, CDK2 inhibition
N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)aniline 1,3-Diphenyl Aniline Antitumor (IC50: 0.98 µM)
N-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylamine 1-Ethyl, 5-Methyl N-Methylamine Proteomics research
4-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-(morpholinomethyl)-6-arylpyrimidin-2-amines 1,3-Diphenyl + pyrimidine-morpholine hybrid Morpholine-methyl Antimicrobial
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine 1-Phenyl N-Methylamine Structural studies

Key Observations :

  • Aromatic Substitution : The 1,3-diphenyl substitution (target compound) enhances π-π stacking interactions in enzyme binding, critical for CDK2 inhibition . Analogs with single phenyl groups (e.g., ) show reduced potency.
  • Amine Modifications : Replacement of methylamine with aniline () improves anticancer activity (IC50: 0.98 µM vs. 4.2 µM for morpholine derivatives in ). Bulkier groups like morpholine () shift activity toward antimicrobial applications.

Activity Insights :

  • The target compound’s methylamine group balances hydrophobicity and hydrogen-bonding capacity, optimizing cellular uptake and target engagement .
  • Morpholine-containing analogs () exhibit broad-spectrum antimicrobial activity due to increased membrane permeability and electron-withdrawing effects.

Structure-Activity Relationships (SAR)

  • Pyrazole Core : 1,3-Diphenyl substitution maximizes hydrophobic interactions in enzymatic pockets, critical for anticancer activity .
  • Amine Group : N-Methylamine offers superior solubility (logP ~2.5) compared to bulkier amines (e.g., morpholine: logP ~3.8), enhancing bioavailability .
  • Hybrid Scaffolds : Addition of pyrimidine () introduces planar aromaticity, improving DNA intercalation in antimicrobial applications.

Biological Activity

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N-methylamine is a synthetic organic compound belonging to the pyrazole derivatives category. Its unique structure, characterized by a pyrazole ring substituted with two phenyl groups and a methylamine functional group, has attracted attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics.

Chemical Structure and Properties

  • Molecular Formula : C₁₇H₁₇N₃
  • Molecular Weight : 263.34 g/mol
  • Structural Features : The presence of the pyrazole ring and dimethylamine moiety enhances the compound's reactivity and potential for biological activity.

This compound has been identified as a potential inhibitor of the BRAF V600E protein kinase, which plays a critical role in cell signaling pathways associated with cancer progression. The inhibition of BRAF V600E disrupts the MAPK/ERK pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of compounds related to this compound. Here are some key findings:

Study Cell Line Tested IC₅₀ (µM) Notes
Bouabdallah et al.Hep-2, P8153.25, 17.82Significant cytotoxicity observed .
Wei et al.A54926Compound showed potent growth inhibition .
Xia et al.Various49.85Induced significant apoptosis in tumor cells .
Li et al.NCI-H460, MCF-70.39, 0.46Maximum autophagy without apoptosis .

These studies indicate that this compound and its analogs exhibit promising anticancer properties through various mechanisms.

Inhibition of Kinases

The compound's ability to inhibit specific kinases has been highlighted in several studies:

  • CDK Inhibition : Compounds derived from this structure have shown significant inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Case Studies and Research Findings

Research has demonstrated that pyrazole derivatives exhibit diverse biological activities beyond anticancer effects:

  • Anti-inflammatory Properties : Compounds similar to this compound have been found to possess anti-inflammatory effects, making them candidates for treating inflammatory diseases.
  • DPP-IV Inhibition : Some studies suggest that pyrazole derivatives can act as DPP-IV inhibitors, which may enhance insulin sensitivity and have implications for diabetes management .

Synthesis and Production

The synthesis of this compound typically involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with N-methylamine under reflux conditions using solvents like ethanol or methanol. The product can be purified through recrystallization or chromatography.

Q & A

Q. What structure-activity relationships (SARs) are hypothesized for this compound’s pharmacological profile?

  • Methodology : Correlate substituent effects (e.g., phenyl vs. pyridyl at position 3) with bioactivity data. For example, bulky aryl groups may enhance receptor binding but reduce metabolic stability. Use QSAR models (e.g., CoMFA) to predict optimal substituents .

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